1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane
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Overview
Description
1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane is an organic compound that features a pyrazole ring substituted with dimethyl groups and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Addition of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)propane: Similar structure with a different alkyl chain length.
1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)butane: Another analog with a longer alkyl chain.
1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)benzene: A related compound with an aromatic ring.
Uniqueness
1-(1,3-Dimethylpyrazol-4-yl)-1-(hydroxyimino)ethane is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(NE)-N-[1-(1,3-dimethylpyrazol-4-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-7(6(2)9-11)4-10(3)8-5/h4,11H,1-3H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYUOMFPHSNNGK-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=NO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C(=N/O)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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